molecular formula C15H16N2O3S B10914781 Ethyl 2-[(4-acetylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(4-acetylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10914781
M. Wt: 304.4 g/mol
InChI Key: SGCRRESOUUMRFH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an acetylanilino group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under basic conditions.

    Introduction of the Acetylanilino Group: The acetylanilino group is introduced via a nucleophilic substitution reaction where 4-acetylaniline reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the acetylanilino group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate: Similar in structure but with different substituents on the thiazole ring.

    4-Aminoacetophenone: Contains an acetylanilino group but lacks the thiazole ring.

    Bis-1,2,4-triazole Derivatives: Possess a triazole ring instead of a thiazole ring and exhibit different chemical and biological properties.

The uniqueness of ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 2-(4-acetylanilino)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H16N2O3S/c1-4-20-14(19)13-9(2)16-15(21-13)17-12-7-5-11(6-8-12)10(3)18/h5-8H,4H2,1-3H3,(H,16,17)

InChI Key

SGCRRESOUUMRFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)C(=O)C)C

Origin of Product

United States

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